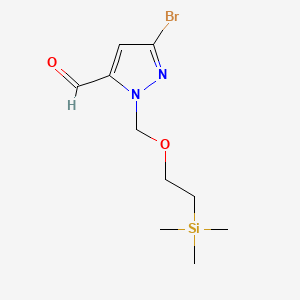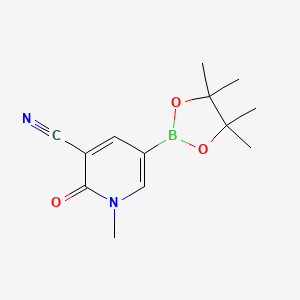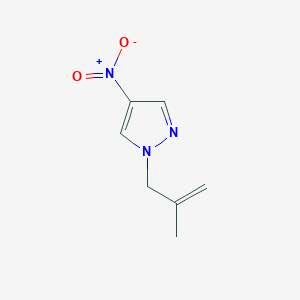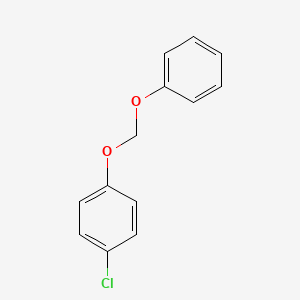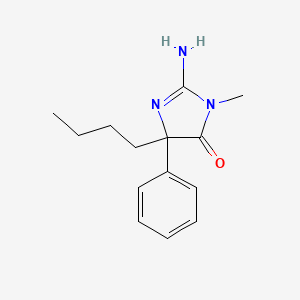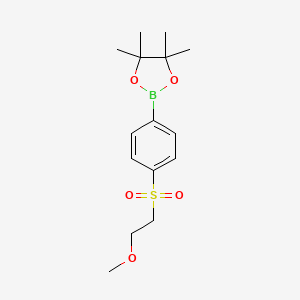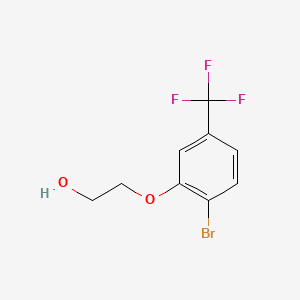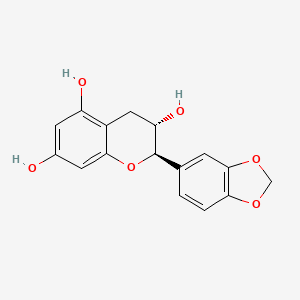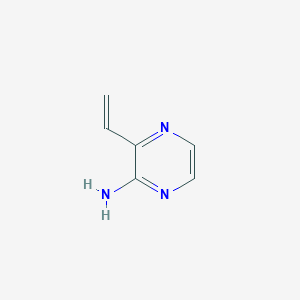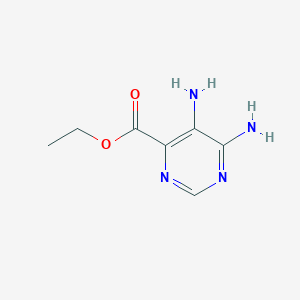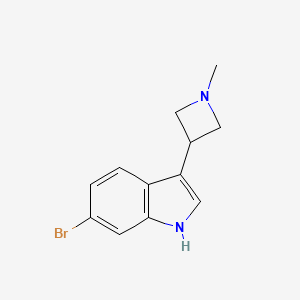
6-bromo-3-(1-methylazetidin-3-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-3-(1-methylazetidin-3-yl)-1H-indole is a heterocyclic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a 1-methylazetidin-3-yl group at the 3rd position. The indole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(1-methylazetidin-3-yl)-1H-indole typically involves the bromination of 3-(1-methylazetidin-3-yl)-1H-indole. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-bromo-3-(1-methylazetidin-3-yl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the azetidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.
Oxidation Reactions: Products include indole-2,3-dione derivatives.
Reduction Reactions: Products include de-brominated indoles or modified azetidine derivatives.
科学研究应用
6-bromo-3-(1-methylazetidin-3-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a Janus kinase (JAK) inhibitor, which could be useful in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Biological Research: The compound is used to investigate the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a tool compound to study the effects of brominated indoles on cellular processes and signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-bromo-3-(1-methylazetidin-3-yl)-1H-indole involves its interaction with specific molecular targets, such as the JAK family of non-receptor tyrosine protein kinases. By inhibiting these kinases, the compound can modulate signaling pathways involved in inflammation, immune response, and cell proliferation . The bromine atom and the azetidine ring contribute to the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
3-(1-methylazetidin-3-yl)-1H-indole: Lacks the bromine atom at the 6th position, which may affect its biological activity and selectivity.
6-chloro-3-(1-methylazetidin-3-yl)-1H-indole: Similar structure with a chlorine atom instead of bromine, which may result in different reactivity and potency.
6-bromo-1H-indole: Lacks the azetidine ring, which may reduce its specificity for certain biological targets.
Uniqueness
6-bromo-3-(1-methylazetidin-3-yl)-1H-indole is unique due to the presence of both the bromine atom and the azetidine ring, which together enhance its potential as a selective inhibitor of specific enzymes and receptors. This dual functionality makes it a valuable compound for medicinal chemistry and biological research.
属性
分子式 |
C12H13BrN2 |
|---|---|
分子量 |
265.15 g/mol |
IUPAC 名称 |
6-bromo-3-(1-methylazetidin-3-yl)-1H-indole |
InChI |
InChI=1S/C12H13BrN2/c1-15-6-8(7-15)11-5-14-12-4-9(13)2-3-10(11)12/h2-5,8,14H,6-7H2,1H3 |
InChI 键 |
STYKFEFJQFQRDA-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C1)C2=CNC3=C2C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


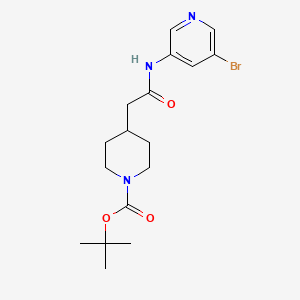
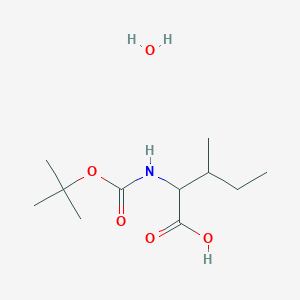

![tert-Butyl [3-(4-nitrophenyl)propyl]carbamate](/img/structure/B13925145.png)
